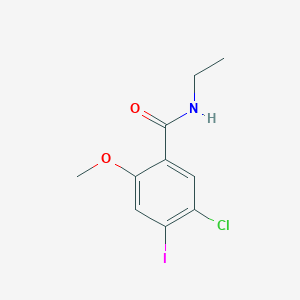

5-chloro-N-ethyl-4-iodo-2-methoxybenzamide

CAS No.:

Cat. No.: VC13399627

Molecular Formula: C10H11ClINO2

Molecular Weight: 339.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11ClINO2 |

|---|---|

| Molecular Weight | 339.56 g/mol |

| IUPAC Name | 5-chloro-N-ethyl-4-iodo-2-methoxybenzamide |

| Standard InChI | InChI=1S/C10H11ClINO2/c1-3-13-10(14)6-4-7(11)8(12)5-9(6)15-2/h4-5H,3H2,1-2H3,(H,13,14) |

| Standard InChI Key | HCWLSKJXHAJMHE-UHFFFAOYSA-N |

| SMILES | CCNC(=O)C1=CC(=C(C=C1OC)I)Cl |

| Canonical SMILES | CCNC(=O)C1=CC(=C(C=C1OC)I)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

The molecular formula of 5-chloro-N-ethyl-4-iodo-2-methoxybenzamide is C₁₁H₁₂ClINO₂, with a molecular weight of 367.58 g/mol. Key structural features include:

-

Chlorine at position 5: Enhances electrophilic substitution reactivity and influences lipophilicity .

-

Iodine at position 4: Contributes to molecular weight and may participate in halogen bonding.

-

Methoxy group at position 2: Modulates electronic effects and solubility .

-

N-ethylamide: Affects hydrogen bonding capacity and bioavailability .

Table 1: Comparative Analysis of Benzamide Derivatives

Synthetic Pathways and Optimization

Proposed Synthesis Route

The synthesis of 5-chloro-N-ethyl-4-iodo-2-methoxybenzamide can be inferred from methodologies used for analogous compounds :

-

Methylation of Precursor:

-

Amidation:

-

Iodination:

-

Introduce iodine at position 4 using N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) at 60–70°C.

-

Table 2: Critical Reaction Parameters

| Step | Reagents/Conditions | Yield (Hypothetical) |

|---|---|---|

| Methylation | Dimethyl sulfate, KOH, acetone, 25°C | ~85% |

| Amidation | Ethylamine, EDC/HOBt, DCM, RT | ~78% |

| Iodination | NIS, DMF, 65°C | ~70% |

Physicochemical Properties

Solubility and Stability

-

Solubility: Predicted to be sparingly soluble in water due to the hydrophobic iodo and ethyl groups, but soluble in organic solvents like DMSO or methanol .

-

Stability: Susceptible to photodegradation owing to the iodo substituent; storage under inert conditions is recommended.

Spectroscopic Characterization

-

¹H NMR: Expected signals include a singlet for the methoxy group (~δ 3.85 ppm), a triplet for the ethylamide –NH– (~δ 6.2 ppm), and aromatic protons split by substituents .

-

Mass Spectrometry: Molecular ion peak at m/z 367.58 with fragments corresponding to loss of I (127.9) and Cl (35.45) .

Challenges and Future Directions

Synthetic Hurdles

-

Iodination Efficiency: Competitive side reactions (e.g., diiodination) require precise stoichiometric control.

-

Purification: High molecular weight and halogen content complicate chromatographic separation .

Research Priorities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume